1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole -

1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole

Catalog Number: EVT-3935984
CAS Number:
Molecular Formula: C22H22N4O
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide

Compound Description: N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide is a compound for which the crystal structure has been elucidated. The crystal structure analysis reveals specific dihedral angles between the imidazole ring, the 4-fluorophenyl ring, the pyridine ring, and the phenyl ring. Additionally, the crystal packing exhibits intermolecular hydrogen bonding interactions between N-H and carbonyl groups of the amide functions [].

Relevance: This compound shares several structural similarities with 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole. Both compounds contain a 1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl core structure. Notably, they both possess a 2-methoxyethyl substituent on the imidazole ring and a phenyl substituent at the 4-position of the imidazole ring.

Teneligliptin Hydrobromide

Compound Description: Teneligliptin hydrobromide is a drug used for the treatment of Type 2 Diabetes (T2D). It was marketed under the trade name Tenelia and approved in Japan in 2012. []

Relevance: While not directly structurally analogous to 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole, Teneligliptin features a 1,3,5-substituted pyrazole moiety. The focus on Teneligliptin synthesis highlights the pharmaceutical relevance of pyrazole-containing compounds, a category that also includes the target compound.

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

Compound Description: These are a series of imidazole-pyrazole-benzo[f]chromene hybrid compounds synthesized through a one-pot multicomponent reaction. Many displayed promising antimicrobial and anticancer activity. Notably, compound 7f in this series exhibited potent inhibitory activity against EGFR and the A549 cancer cell line. []

Relevance: These derivatives share the core structural motif of a pyrazole ring linked to an imidazole ring, a feature also present in 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole. The presence of similar pharmacophores in these compounds and the target compound suggests potential for similar biological activities.

Razaxaban (DPC 906, BMS-561389)

Compound Description: Razaxaban is a highly potent, selective, and orally bioavailable factor Xa inhibitor. It incorporates an aminobenzisoxazole as the P1 ligand, which contributes to its improved selectivity for factor Xa relative to trypsin and plasma kallikrein. []

Relevance: While Razaxaban is not a direct structural analog of 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole, its development highlights the importance of optimizing pharmacokinetic properties such as permeability and protein binding, which are also critical considerations for the target compound.

2-Cyano-N-(4-(1-methyl-1H-benzo(d)imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (4)

Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic derivatives. It readily reacts with phenyl isothiocyanate to form thioles, hydrazonyl chlorides to form 1,3,4-thiadiazoles, active methylene reagents and elemental sulfur to form polysubstituted thiophenes, and benzaldehyde to yield phenylmethylidene derivatives. []

Relevance: This compound exemplifies the diverse reactivity of pyrazole-containing compounds, a class that also includes 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole. The synthetic transformations of this related compound highlight the potential for similar modifications and derivatizations of the target compound.

5-[4-(Dimethylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-1-carbothioamide

Compound Description: This compound and its cobalt(II) and copper(II) complexes have been investigated for their DNA-binding abilities and acetylcholinesterase (AChE) inhibitory effects. The copper complex displayed the strongest DNA-binding affinity, while both the ligand and its complexes demonstrated potent AChE inhibition with varying inhibition mechanisms. []

Relevance: This compound, like 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole, incorporates a pyrazole ring as a central structural feature. Exploring its biological activities, particularly its DNA-binding and AChE inhibitory properties, can provide insights into potential applications of pyrazole-containing compounds, including the target compound.

DPC 423 (1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide)

Compound Description: DPC 423 is a compound that undergoes complex metabolism in various species, including mice, rats, dogs, and humans. Its metabolic pathways involve oxidation, conjugation, and the formation of reactive intermediates. Notably, significant species differences in its plasma stability and metabolic profile were observed. []

Relevance: This compound exemplifies the metabolic considerations relevant to drug development, a key aspect also applicable to 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole. Understanding the metabolic fate of DPC 423 and its species-specific variations can inform strategies for optimizing the pharmacokinetic properties of the target compound.

4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide (1)

Compound Description: This compound is a novel orally active 5-lipoxygenase inhibitor. Its synthesis involves a three-step process that features a nucleophilic aromatic substitution to construct the benzyl phenyl ether moiety, a cyclization to form the tetrahydropyran (THP) ring, and a base-promoted hydrolysis of the nitrile group to a carboxamide. []

Relevance: While structurally distinct from 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole, its development emphasizes the significance of efficient synthetic routes in drug discovery.

8-(1-Benzyl-1H-pyrazol-4-yl)xanthine Derivatives

Compound Description: These are a series of 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl)xanthines designed as high-affinity and selective A2B adenosine receptor antagonists. Structure-activity relationship (SAR) studies revealed that electron-withdrawing groups on the benzyl substituent and smaller 1,3-dialkyl groups on the xanthine core enhanced A2B receptor selectivity while maintaining affinity. Notably, compound 60 in this series, with a 1,3-dimethyl substitution, demonstrated high affinity and selectivity for the A2B receptor. []

Relevance: This series of compounds, like 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole, contains a pyrazole ring substituted with a benzyl group. The SAR studies conducted on these derivatives provide valuable insights into the impact of substituent modifications on receptor binding affinity and selectivity, which could inform further structural optimization of the target compound.

2-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890)

Compound Description: BPR-890 is a potent and selective cannabinoid-1 receptor inverse agonist. It displays high efficacy in diet-induced obese mice. SAR studies suggest the presence of a rigid and deep binding pocket around the pyrazole C3-position of the CB1 receptor. []

Relevance: This compound shares a structural motif with 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole: a central pyrazole ring with diverse substitutions. While BPR-890 targets the cannabinoid receptor, its development underscores the potential for pyrazole derivatives to exhibit significant biological activity.

2-[(5-Aryl)-4,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazoles

Compound Description: These are a novel series of compounds synthesized from o-phenylenediamine and α-hydroxypropionic acid. The target compounds were evaluated for their antimicrobial activity against various microorganisms. []

Relevance: These compounds represent another class of heterocycles containing a pyrazole ring. Their synthesis and biological evaluation provide further support for the potential of pyrazole derivatives, like 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole, as biologically active molecules.

Properties

Product Name

1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole

IUPAC Name

1-(2-methoxyethyl)-4-phenyl-5-[3-(pyrazol-1-ylmethyl)phenyl]imidazole

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H22N4O/c1-27-14-13-25-17-23-21(19-8-3-2-4-9-19)22(25)20-10-5-7-18(15-20)16-26-12-6-11-24-26/h2-12,15,17H,13-14,16H2,1H3

InChI Key

VAVYRXJGYKPOMP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC(=C1C2=CC=CC(=C2)CN3C=CC=N3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.